molecular formula C14H8ClF3N2O2S B3035636 3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338396-83-1

3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No.: B3035636
CAS No.: 338396-83-1
M. Wt: 360.7 g/mol
InChI Key: UJLFEDUWKRMWII-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a complex organic compound with a molecular formula of C14H8ClF3N2O2S . This compound is characterized by the presence of a chlorobenzyl group, a sulfonyl group, a trifluoromethyl group, and a pyridinecarbonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in biological systems compared to similar compounds .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O2S/c15-11-3-1-9(2-4-11)8-23(21,22)13-5-10(14(16,17)18)7-20-12(13)6-19/h1-5,7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLFEDUWKRMWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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